molecular formula C8H14N2 B13635353 2-(Piperidin-4-yl)propanenitrile CAS No. 256411-45-7

2-(Piperidin-4-yl)propanenitrile

Cat. No.: B13635353
CAS No.: 256411-45-7
M. Wt: 138.21 g/mol
InChI Key: LRWFHPWEQXPIDX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)propanenitrile is a nitrile-containing compound featuring a piperidine ring substituted at the 4-position with a propanenitrile group. Its molecular formula is C₈H₁₃N₂, with a molecular weight of 137.20 g/mol. The compound’s structure combines the rigidity of the piperidine ring with the electron-withdrawing nitrile group, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications span the development of pharmaceuticals, agrochemicals, and ligands for catalysis .

The nitrile group enhances metabolic stability compared to esters or amides, while the piperidine moiety provides conformational flexibility for target binding. This compound is often utilized in the synthesis of bioactive molecules, including kinase inhibitors and neurotransmitter analogs .

Properties

CAS No.

256411-45-7

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-piperidin-4-ylpropanenitrile

InChI

InChI=1S/C8H14N2/c1-7(6-9)8-2-4-10-5-3-8/h7-8,10H,2-5H2,1H3

InChI Key

LRWFHPWEQXPIDX-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)propanenitrile typically involves the reaction of piperidine with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of photochemical methods to obtain bicyclic piperidinones, which can then be reduced to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods typically involve the use of Grignard reagents and other organometallic compounds to facilitate the formation of the piperidine ring .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, amines, and nitrile oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Piperidin-4-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)propanenitrile involves its interaction with specific molecular targets within biological systems. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidine Derivatives

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Piperidine + propanenitrile Nitrile, tertiary amine C₈H₁₃N₂ 137.20
Ethyl 2-(piperidin-4-yl)acetate Piperidine + ethyl acetate Ester, tertiary amine C₉H₁₇NO₂ 183.24
N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide Piperidine + propanamide + aryl Amide, aryl, fluorine substituents C₂₂H₂₆F₂N₂O 372.5
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile Piperidine + propanenitrile + heterocycle Nitrile, amino, ethynyl, indole C₂₁H₂₂N₆ 358.45

Key Observations :

  • Nitrile vs. Ester/Amide : The nitrile group in this compound offers greater metabolic stability and resistance to hydrolysis compared to esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) or amides (e.g., fentanyl analogs) .
  • Aryl Substituents : The fentanyl analog () includes aromatic fluorine substituents, enhancing lipophilicity and blood-brain barrier penetration, whereas this compound lacks aromaticity, favoring solubility in polar solvents .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Property This compound Ethyl 2-(piperidin-4-yl)acetate Fentanyl Analog ()
LogP ~1.2 (predicted) ~1.8 ~3.5
Hydrogen Bond Donors 1 0 1
Hydrogen Bond Acceptors 3 4 5
TPSA (Ų) 39.7 46.1 49.1
Solubility (mg/mL) ~50 (in DMSO) ~100 (in ethanol) <1 (in water)

Key Findings :

  • Lipophilicity : The fentanyl analog’s high LogP (~3.5) reflects its aryl substituents, favoring CNS penetration, while this compound’s lower LogP (~1.2) suits peripheral targets .
  • Solubility: Ethyl 2-(piperidin-4-yl)acetate’s ester group improves solubility in ethanol, whereas the nitrile derivative’s moderate solubility in DMSO aligns with its use in pharmaceutical screening .

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